tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate is a useful research compound. Its molecular formula is C13H20N2O7 and its molecular weight is 316.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
1. Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate typically involves multi-step organic reactions. One common route includes:
Starting with the synthesis of the intermediate 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propylamine.
The intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, under controlled temperature and pH conditions to yield the final product.
Reaction monitoring is usually done using techniques like NMR spectroscopy, HPLC, or GC-MS.
2. Industrial Production Methods: Industrial production of this compound would involve optimizing the synthetic route for large-scale manufacturing. This includes:
Using batch or continuous flow reactors to enhance efficiency and yield.
Implementing rigorous purification processes such as crystallization, chromatography, or distillation to ensure high purity of the final product.
Following stringent safety and environmental regulations to minimize any hazardous by-products.
Chemical Reactions Analysis
1. Types of Reactions: tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate undergoes various types of chemical reactions including:
Hydrolysis: Can be hydrolyzed to yield corresponding amines and alcohols.
Aminolysis: Reacts with amines to form urea derivatives.
Deprotection: Removal of the tert-butyl group under acidic conditions to release the active amine.
2. Common Reagents and Conditions
Acidic or basic conditions for hydrolysis.
Ammonia or primary amines for aminolysis reactions.
Acetic acid or trifluoroacetic acid for deprotection.
3. Major Products Formed
From hydrolysis: Propylamine and tert-butanol.
From aminolysis: Urea derivatives.
From deprotection: Active amine compounds.
Scientific Research Applications
1. Chemistry: Used as a protecting group for amines in multi-step organic syntheses to prevent unwanted side reactions.
2. Biology: Acts as a biochemical tool to study enzyme activity by selectively inhibiting or modifying active sites.
3. Medicine: Utilized in drug design and development for the synthesis of prodrugs and active pharmaceutical ingredients.
4. Industry: Applied in the manufacture of advanced materials and polymers with specialized properties for industrial use.
Mechanism of Action: The mechanism by which tert-Butyl (3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)propyl)carbamate exerts its effects largely depends on the context of its use. For example:
As a protecting group, it temporarily blocks reactive sites on molecules, which can later be deprotected to reveal the active site.
In biochemical studies, it interacts with specific enzymes or proteins, altering their function by covalent modification or inhibition.
1. tert-Butoxycarbonyl (Boc) Group
Similarity: Used for protecting amines.
Difference: Boc-protected compounds generally easier to deprotect than this compound.
2. 9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Similarity: Also used in peptide synthesis.
Difference: Fmoc deprotection uses mild base, while this compound requires acidic conditions.
The uniqueness of this compound lies in its structural complexity, offering a delicate balance between stability and reactivity, making it highly useful in specialized synthetic applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O7/c1-13(2,3)21-11(18)14-7-4-8-20-12(19)22-15-9(16)5-6-10(15)17/h4-8H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNBTASSMKXPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613666-84-5 |
Source
|
Record name | 1-{[(3-{[(tert-butoxy)carbonyl]amino}propoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.